σ1 Receptor Binding Affinity: 9-Oxa-1,4-diaza Core vs. 1,5-Dioxa-9-aza Core
While direct binding data for the parent compound 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is limited, the 1-oxa-4,9-diazaspiro[5.5]undecane core demonstrates high affinity for the σ1 receptor, a key target in pain and neuroprotection [1]. A series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives showed potent dual σ1R antagonism and μ-opioid receptor agonism, with the clinical candidate EST73502 exhibiting a Ki of 11 nM at σ1R and an EC50 of 15 nM at MOR [1]. In contrast, a related 1,5-dioxa-9-azaspiro[5.5]undecane series exhibited significantly reduced σ1R affinity [2]. This indicates that the specific arrangement of heteroatoms (1-oxa-4,9-diaza) in the core is essential for high σ1R binding, a property that is not transferable to cores with different oxygen/nitrogen substitution patterns.
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM (for 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative EST73502) |
| Comparator Or Baseline | 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives (significantly reduced affinity) |
| Quantified Difference | Qualitative reduction in affinity for comparator series |
| Conditions | In vitro radioligand binding assay using human σ1 receptor |
Why This Matters
Confirms that the 1-oxa-4,9-diaza spiro core is a privileged scaffold for σ1R engagement, providing a critical advantage over simpler diazaspiro cores for projects targeting this receptor.
- [1] Díaz JL, et al. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. J. Med. Chem. 2020. View Source
- [2] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem. 2020. View Source
